

understanding Bismarck Brown metachromasia in tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bismarck Brown

Cat. No.: B1196899

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An In-depth Technical Guide to Bismarck Brown Metachromasia in Tissues

Introduction to Metachromasia

Metachromasia is a staining phenomenon observed in histology where a single dye stains various tissue components in different colors from the dye's original color.[1] The color of the dye in solution or when staining most tissue components is called the orthochromatic color.[2] However, when the dye interacts with specific polyanionic substances within the tissue, known as chromotropes, it exhibits a color shift, referred to as the metachromatic color.[2][3]

The underlying mechanism involves the aggregation of dye molecules upon binding to chromotropes.[3] These chromotropes are typically tissues rich in polyanionic molecules with a high density of negative charges, such as those containing sulfate, phosphate, and carboxyl groups.[1][3] Examples include the heparin-containing granules of mast cells and the glycosaminoglycans (GAGs) in cartilage ground substance.[3] The high negative charge density on these chromotropes forces the cationic dye molecules into close proximity (less than 0.5 nm apart), causing them to form stacked aggregates (dimers, polymers).[3][4] This aggregation alters the electronic structure and light absorption spectrum of the dye, resulting in a hypsochromic shift (a shift to a shorter wavelength of light), which is perceived as a change in color.[2][5]

Several factors can influence the metachromatic reaction, including dye concentration, pH, temperature, and the presence of salts or dehydrating agents.[1][6][7]

Bismarck Brown Y: A Metachromatic Azo Dye

Bismarck Brown Y (also known as C.I. 21000 or Basic Brown 1) is a diazo dye that was first described in 1863.^{[8][9]} It is a mixture of closely related compounds and has historically been used for staining various tissue components.^[9] Its primary orthochromatic color is brown. It is frequently employed to stain mast cell granules, acid mucins, and cartilage.^{[8][9][10]}

Quantitative Data and Properties

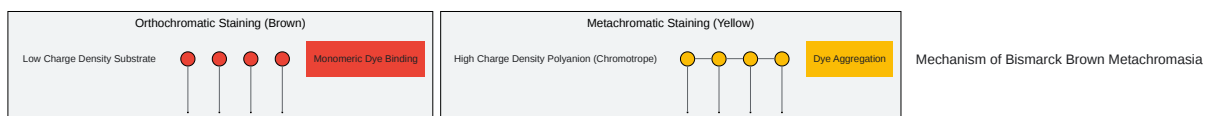
The key properties of Bismarck Brown Y are summarized below.

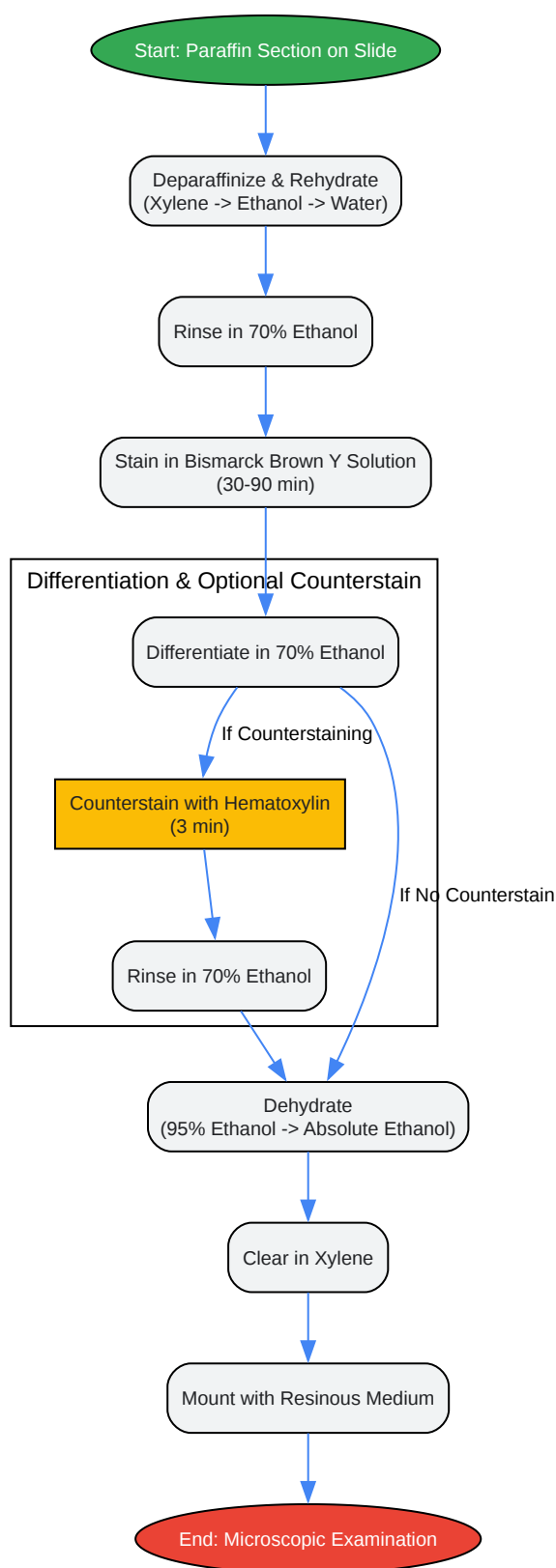
Property	Value	References
C.I. Number	21000	^{[8][9][10]}
Chemical Formula	C ₁₈ H ₁₈ N ₈ ·2HCl	^[11]
Molecular Weight	419.31 g/mol	^[11]
Orthochromatic Color	Brown	^[10]
Metachromatic Color	Yellow	^{[2][10][12]}
Absorption Maximum (λ _{max})	457 - 464 nm	^{[8][10][13]}
Primary Chromotropes	Acid Mucins (Glycosaminoglycans), Heparin	^{[8][10][14]}

The Mechanism of Bismarck Brown Metachromasia

Bismarck Brown Y exhibits a distinct metachromatic shift from its orthochromatic brown to a yellow hue.^{[10][12]} This phenomenon is particularly evident when staining tissues rich in sulfated acid mucopolysaccharides, such as mast cell granules which contain heparin.^[2]

The mechanism follows the general principles of metachromasia. The highly sulfated GAGs in mast cell granules act as potent chromotropes. The dense arrangement of anionic sulfate and carboxylate groups on these molecules electrostatically attracts the cationic Bismarck Brown Y dye molecules. This interaction forces the dye molecules to stack into aggregates, altering their light absorption properties and causing the observed color shift from brown to yellow.





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- To cite this document: BenchChem. [understanding Bismarck Brown metachromasia in tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196899#understanding-bismarck-brown-metachromasia-in-tissues]

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